3,4,5-Trichlorophenol

Anaerobic Toxicology Environmental Remediation Methanogenesis Inhibition

For analytical labs performing GC-MS/HPLC for PCP contamination per ISO 14154:2005, 3,4,5-TCP is the only definitive anaerobic degradation marker – any other TCP isomer will fail to identify this metabolite, jeopardizing your environmental fate assessment. In bioremediation research, 3,4,5-TCP exerts the highest methanogenic inhibition at ≤40 µM versus 2,4,6- and 2,4,5-TCP, making it essential for valid system challenge studies. For Rhodococcus pathway characterization, only the 3,4,5-substitution pattern undergoes the specific O-methylation detoxification to chloroguaiacol/chloroveratrole. Synthetically, its unique substitution is a structural prerequisite for bioactive hexachlorophene analogs and phenoxy herbicide intermediates. Isomer purity directly determines experimental validity.

Molecular Formula C6H3Cl3O
Molecular Weight 197.4 g/mol
CAS No. 609-19-8
Cat. No. B165643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trichlorophenol
CAS609-19-8
Synonyms3,4,5-TCP
3,4,5-trichlorophenol
Molecular FormulaC6H3Cl3O
Molecular Weight197.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)Cl)O
InChIInChI=1S/C6H3Cl3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
InChIKeyGBNHEBQXJVDXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
Sol in ether;  slightly sol in wate

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trichlorophenol (CAS 609-19-8): Core Physicochemical and Functional Baseline


3,4,5-Trichlorophenol (3,4,5-TCP) is a symmetrical, tri-substituted chlorinated aromatic phenol with the molecular formula C₆H₃Cl₃O and a molecular weight of 197.45 g/mol. It exists as a crystalline solid with a melting point of 101 °C and a boiling point of approximately 271–277 °C at 99.46 kPa [1][2]. Its key physicochemical identifiers include a LogP (octanol-water partition coefficient) of 4.01, indicating high lipophilicity [3], and an aqueous solubility of 100 mg/L at 20°C [4]. As a member of the broader chlorophenol family, 3,4,5-TCP serves as an analytical reference standard [5], a key intermediate in the production of antimicrobial agents , and a critical environmental marker as the primary anaerobic degradation product of pentachlorophenol (PCP) [6].

Why Generic Trichlorophenol Substitution Fails for 3,4,5-TCP in Analytical and Environmental Applications


While all six trichlorophenol (TCP) isomers share the same molecular formula and weight, their chlorine substitution patterns (ortho, meta, para positions) dictate profoundly different chemical behaviors. These structural differences manifest in quantifiable variations in key performance parameters, including toxicity thresholds, environmental persistence, biodegradation pathways, and even photolytic stability [1][2]. Simply substituting one TCP isomer for another—a common procurement pitfall when sourcing based solely on the name 'trichlorophenol'—can lead to significant deviations in experimental outcomes. For instance, 3,4,5-TCP exhibits a distinct toxicological and degradation profile in methanogenic consortia compared to its 2,4,5-TCP and 2,4,6-TCP counterparts [3], and demonstrates unique susceptibility to certain Rhodococcus biotransformation pathways [4]. The following evidence guide provides the specific, quantitative data necessary to justify the selection of the precise 3,4,5-TCP isomer for rigorous scientific and industrial use.

Quantitative Evidence Guide for 3,4,5-Trichlorophenol: Comparative Data vs. Key TCP Isomers


Anaerobic Toxicity Ranking: 3,4,5-TCP Exhibits Highest Inhibitory Effect on Methanogenic Consortia

In a controlled methanogenic enrichment culture study, the inhibitory effect on acid-producing and methanogenic bacteria increased with the specific isomer structure. 3,4,5-TCP demonstrated the highest toxicity among the three isomers tested, inhibiting dechlorination at a lower threshold concentration compared to 2,4,5-TCP and 2,4,6-TCP [1]. This is a key differentiator for studies focusing on anaerobic toxicity mechanisms.

Anaerobic Toxicology Environmental Remediation Methanogenesis Inhibition

Aerobic Soil Persistence: 3,4,5-TCP Demonstrates Greater Resistance to Microbial Degradation vs. 2,4,6-TCP

In a comparative soil degradation study at 23°C, 3,4,5-TCP was identified as 'more resistant' to degradation by aerobic soil microorganisms, in contrast to 2,4,6-TCP which was 'rapidly degraded' under the same conditions [1]. This highlights the profound impact of chlorine positioning on environmental fate.

Soil Microbiology Xenobiotic Persistence Aerobic Biodegradation

Cometabolic Degradation Requirement: 3,4,5-TCP is Recalcitrant Without Highly Chlorinated Co-substrate

3,4,5-TCP exhibits 'total resistance' to biodegradation by a pentachlorophenol (PCP)-degrading bacterial culture under normal conditions [1]. Its degradation is only achieved via cometabolism when a highly chlorinated compound like PCP is present as a co-substrate; a lower-chlorinated cometabolite (3-MCP) was insufficient to induce degradation of 3,4,5-TCP, whereas it did induce degradation of 3,5-dichlorophenol [1].

Cometabolism Bioremediation Strategy Recalcitrant Compounds

Unique Rhodococcus Biotransformation Pathway: Sequential O-Methylation to Chloroveratrole

Non-induced Rhodococcus strains transform 3,4,5-TCP via a distinct two-step pathway not universally observed for all TCP isomers. It is first hydroxylated to trichlorocatechol, followed by sequential O-methylation to chloroguaiacol and finally to chloroveratrole [1]. While 2,3,4- and 2,3,5-TCP also undergo this pathway, this specific metabolic route differentiates it from isomers like 2,4,6-TCP which are often mineralized via different ring-cleavage pathways.

Microbial Transformation Metabolite Identification Rhodococcus

Comparative Acute Mammalian Toxicity: i.p. LD50 in Rat of 372 mg/kg

The acute intraperitoneal (i.p.) toxicity of 3,4,5-TCP in rats is reported as an LD50 of 372 mg/kg, with observed toxic effects including tremors and convulsions . This provides a quantifiable baseline for mammalian toxicity.

Acute Toxicity Mammalian Toxicology LD50

Optimal Application Scenarios for Procuring 3,4,5-Trichlorophenol (CAS 609-19-8)


Analytical Standard for Environmental Monitoring of PCP Degradation

Procurement of high-purity 3,4,5-TCP is essential for analytical laboratories performing GC-MS or HPLC analysis of soil and water samples for pentachlorophenol (PCP) contamination. 3,4,5-TCP is a primary and specific reductive dechlorination product of PCP under anaerobic conditions [1]. Its presence in a sample is a definitive marker of in-situ PCP degradation via a particular pathway. Using a different TCP isomer standard would fail to identify this key metabolite, leading to incomplete or inaccurate environmental fate assessments. Standards of 3,4,5-TCP are explicitly listed in international methods such as ISO 14154:2005 for the determination of chlorophenols in soil [2].

Research on Anaerobic Bioremediation and Methanogenic Toxicity

Scientists investigating the kinetics and inhibition mechanisms of anaerobic bioremediation require 3,4,5-TCP as a model recalcitrant compound. Its unique toxicity profile, where it exhibits the highest inhibitory effect on methanogenic consortia compared to 2,4,6-TCP and 2,4,5-TCP at concentrations ≤40 μM [3], makes it the critical isomer for challenging and validating anaerobic treatment systems. Substituting with a less toxic isomer like 2,4,6-TCP would produce misleadingly optimistic data on system resilience and treatment efficacy [3].

Microbial Biotransformation and Metabolic Pathway Studies

For research focused on the enzymatic capabilities of Actinobacteria such as Rhodococcus, 3,4,5-TCP serves as a specific substrate to study the O-methylation detoxification pathway. This compound is uniquely hydroxylated and then sequentially O-methylated to chloroguaiacol and chloroveratrole by these non-induced strains [4]. This pathway is distinct from the mineralization pathways observed for other isomers, making pure 3,4,5-TCP essential for isolating and characterizing the enzymes responsible for these specific biotransformation reactions [4].

Synthesis of Antimicrobial and Pesticidal Intermediates

In synthetic chemistry, 3,4,5-TCP is utilized as a building block for the synthesis of complex bioactive molecules. It is a key precursor for synthesizing bis-phenol antimicrobial agents like hexachlorophene analogs , and its sodium salt serves as an intermediate in the production of phenoxy herbicides . Its specific substitution pattern is a structural requirement for the final product's activity; alternative isomers would yield inactive or off-target compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4,5-Trichlorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.